(+/-)-Blebbistatin (+/-)-Blebbistatin Cell-permeable, reversible inhibitor of non-muscle myosin II. Shows high affinity and selectivity for vertebrate and invertebrate Myosin II (IC50 values 0.5-5 μM). Inhibits actin-activated MgATPase activity and in vitro motility of class II myosins. Also inhibits contraction of the cytokinetic ring. Blocks cell blebbing and disrupts directed cell migration and cytokinesis.
(±)-Blebbistatin is a racemic mixture of (–)-blebbistatin and (+)-blebbistatin, the active and inactive forms, respectively. (–)-Blebbistatin is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (–)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50s = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 8 µM). Through these effects, (–)-blebbistatin blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. (S)-nitro-Blebbistatin and (R)-nitro-blebbistatin are more stable forms of (–)-blebbistatin and (+)-blebbistatin, respectively. The addition of a nitro group stabilizes the molecules to circumvent their degradation by prolonged blue light exposure. (S)-nitro-Blebbistatin and (R)-nitro-blebbistatin have the same stereochemistry of the active and inactive enantiomers, respectively.
Blebbistatin is a pyrroloquinoline that is 1,2,3,3a-tetrahydro-H-pyrrolo[2,3-b]quinolin-4-one substituted by a hydroxy group at position 3a, a methyl group at position 6 and a phenyl group at position 1. It acts as an inhibitor of ATPase activity of non-muscle myosin II. It has a role as an inhibitor. It is a pyrroloquinoline, a cyclic ketone, a tertiary alcohol and a tertiary alpha-hydroxy ketone.
Brand Name: Vulcanchem
CAS No.: 674289-55-5
VCID: VC0521539
InChI: InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3
SMILES: CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

(+/-)-Blebbistatin

CAS No.: 674289-55-5

Cat. No.: VC0521539

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(+/-)-Blebbistatin - 674289-55-5

Specification

Description Cell-permeable, reversible inhibitor of non-muscle myosin II. Shows high affinity and selectivity for vertebrate and invertebrate Myosin II (IC50 values 0.5-5 μM). Inhibits actin-activated MgATPase activity and in vitro motility of class II myosins. Also inhibits contraction of the cytokinetic ring. Blocks cell blebbing and disrupts directed cell migration and cytokinesis.
(±)-Blebbistatin is a racemic mixture of (–)-blebbistatin and (+)-blebbistatin, the active and inactive forms, respectively. (–)-Blebbistatin is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (–)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50s = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 8 µM). Through these effects, (–)-blebbistatin blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. (S)-nitro-Blebbistatin and (R)-nitro-blebbistatin are more stable forms of (–)-blebbistatin and (+)-blebbistatin, respectively. The addition of a nitro group stabilizes the molecules to circumvent their degradation by prolonged blue light exposure. (S)-nitro-Blebbistatin and (R)-nitro-blebbistatin have the same stereochemistry of the active and inactive enantiomers, respectively.
Blebbistatin is a pyrroloquinoline that is 1,2,3,3a-tetrahydro-H-pyrrolo[2,3-b]quinolin-4-one substituted by a hydroxy group at position 3a, a methyl group at position 6 and a phenyl group at position 1. It acts as an inhibitor of ATPase activity of non-muscle myosin II. It has a role as an inhibitor. It is a pyrroloquinoline, a cyclic ketone, a tertiary alcohol and a tertiary alpha-hydroxy ketone.
CAS No. 674289-55-5
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Standard InChI InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3
Standard InChI Key LZAXPYOBKSJSEX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O
Canonical SMILES CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O
Appearance Solid powder

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